Product packaging for 2-Propanone, 1-(1-hydroxycyclohexyl)-(Cat. No.:CAS No. 25290-13-5)

2-Propanone, 1-(1-hydroxycyclohexyl)-

Cat. No.: B13265505
CAS No.: 25290-13-5
M. Wt: 156.22 g/mol
InChI Key: QOQJUHDVTFSSOU-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Ketones and Cyclohexyl Derivatives

The chemical identity of 2-Propanone, 1-(1-hydroxycyclohexyl)- is shaped by its constituent functional groups: a ketone, a hydroxyl group, and a cyclohexyl ring. ontosight.ai The ketone group, a carbonyl (C=O) bonded to two carbon atoms, typically makes adjacent protons acidic and serves as a site for nucleophilic addition. The cyclohexyl group is a bulky, non-polar cycloalkane ring that influences the molecule's steric profile and solubility.

The defining feature is the α-hydroxy ketone moiety (R−C(=O)−CH(OH)−R'). wikipedia.org The proximity of the hydroxyl and carbonyl groups allows for intramolecular hydrogen bonding, which can influence its physical properties like boiling point and solubility. ontosight.airesearchgate.net This arrangement is also responsible for the characteristic reactivity of this class of compounds, including their susceptibility to rearrangement reactions and their utility as precursors in various synthetic pathways. researchgate.netorganicreactions.org α-hydroxy ketones are valuable intermediates, for instance, in the synthesis of enantiopure vicinal diols and other fine chemicals. nih.gov

Historical Development and Significance of 1-(1-Hydroxycyclohexyl)propan-2-one in Chemical Science

While specific historical milestones for 1-(1-Hydroxycyclohexyl)propan-2-one are not extensively documented, the broader class of α-hydroxy ketones (or α-ketols) to which it belongs has a rich history in organic chemistry. researchgate.netorganicreactions.org The study of these compounds gained traction with the discovery of the acyloin rearrangement, a base, acid, or heat-induced isomerization involving a 1,2-shift of an alkyl or aryl group. researchgate.netorganicreactions.org This rearrangement proved to be of considerable synthetic utility, particularly in steroid chemistry for ring expansion. researchgate.net

The significance of α-hydroxy ketones stems from their role as versatile building blocks. nih.gov The development of synthetic methods to produce them has been a long-standing area of research. Classical methods include the Grignard reaction between a benzyl (B1604629) halide, magnesium, and cyclohexanone (B45756), followed by oxidation. google.com Modern synthetic strategies are varied and include:

The oxidation of terminal olefins using potassium permanganate. organic-chemistry.org

The enantioselective reductive coupling of alkynes and aldehydes, followed by ozonolysis. organic-chemistry.org

Biocatalytic synthesis using enzymes like butanediol (B1596017) dehydrogenase for the asymmetric reduction of prochiral 1,2-diketones. nih.gov

These advancements have made α-hydroxy ketones more accessible, enabling their use in the synthesis of complex molecules for the pharmaceutical and fine chemical industries. ontosight.ainih.gov

Current Research Landscape and Emerging Areas of Investigation

Current research involving α-hydroxy ketones is focused on refining their synthesis and expanding their applications. A key area is the development of more efficient and environmentally friendly synthetic routes, including biocatalysis, which offers high stereoselectivity for producing enantiopure compounds. nih.gov

Structurally related compounds, such as 1-hydroxycyclohexyl phenyl ketone, are widely used as photoinitiators in UV-curable materials like 3D printing resins, plastic coatings, and inks. researchgate.netmdpi.com These photoinitiators are crucial for initiating polymerization upon exposure to UV light. Research in this area investigates the efficiency and properties of different photoinitiator structures. Given its structural similarity, 1-(1-Hydroxycyclohexyl)propan-2-one could be a subject of investigation for similar photosensitive applications.

Furthermore, as α-hydroxy ketones are recognized as important intermediates, ongoing research explores their incorporation into the synthesis of novel, complex organic molecules. ontosight.ai Their ability to be transformed into other functional groups makes them valuable starting points for creating compounds with potential applications in pharmaceuticals and materials science. nih.gov The study of byproducts from industrial processes, such as caprolactam production, has also led to detailed thermodynamic analysis of related hydroxy ketones like 2-(1'-hydroxycyclohexyl)cyclohexanone, indicating academic interest in the fundamental properties of these molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B13265505 2-Propanone, 1-(1-hydroxycyclohexyl)- CAS No. 25290-13-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25290-13-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(1-hydroxycyclohexyl)propan-2-one

InChI

InChI=1S/C9H16O2/c1-8(10)7-9(11)5-3-2-4-6-9/h11H,2-7H2,1H3

InChI Key

QOQJUHDVTFSSOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CCCCC1)O

Origin of Product

United States

Synthetic Methodologies for 2 Propanone, 1 1 Hydroxycyclohexyl and Its Derivatives

Classical and Modern Synthetic Routes to 1-(1-Hydroxycyclohexyl)propan-2-one

The construction of 1-(1-hydroxycyclohexyl)propan-2-one can be achieved through several synthetic pathways, primarily involving the formation of a carbon-carbon bond between a cyclohexanone-derived electrophile and a propanone-derived nucleophile.

Direct Synthesis Approaches from Cyclohexanone (B45756) Precursors

The most direct conceptual approach to 1-(1-hydroxycyclohexyl)propan-2-one involves the reaction of cyclohexanone with a suitable reagent that can introduce the propanone moiety. ontosight.ai One of the fundamental reactions in this category is the aldol (B89426) addition of acetone (B3395972) to cyclohexanone. This reaction, typically carried out in the presence of a base or an acid catalyst, involves the formation of an enolate from acetone which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The initial product is the β-hydroxy ketone, 1-(1-hydroxycyclohexyl)propan-2-one.

The reaction conditions for the aldol addition can be optimized to favor the desired product and minimize side reactions such as self-condensation of acetone or cyclohexanone. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

Table 1: Illustrative Conditions for Aldol Addition of Acetone to Cyclohexanone

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium HydroxideEthanol/Water2524Moderate[Hypothetical]
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to 02Good[Hypothetical]
ProlineDimethyl Sulfoxide (DMSO)Room Temperature48Variable[Hypothetical]

It is important to note that while the aldol reaction is a classic method, controlling the selectivity and preventing subsequent dehydration of the β-hydroxy ketone product to form the α,β-unsaturated ketone can be challenging.

Multi-Step Conversions and Reaction Pathways

In cases where direct approaches may lead to low yields or a mixture of products, multi-step synthetic sequences can be employed. These pathways often involve the use of protecting groups or the conversion of starting materials into more reactive intermediates.

One plausible multi-step route involves the Grignard reaction. Here, a Grignard reagent derived from a protected acetone equivalent, such as 2-bromo-2-methoxypropane, could be reacted with cyclohexanone. Subsequent deprotection would then yield the desired 1-(1-hydroxycyclohexyl)propan-2-one.

Another potential multi-step approach is the Reformatsky reaction. This reaction involves the use of an α-haloester and zinc to form a zinc enolate, which then reacts with a ketone. While typically used to synthesize β-hydroxy esters, a modification of this reaction using an α-haloketone could potentially be adapted for the synthesis of the target molecule.

Catalysis in the Synthesis of 2-Propanone, 1-(1-hydroxycyclohexyl)- and Related Structures

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability. The synthesis of 1-(1-hydroxycyclohexyl)propan-2-one can benefit significantly from various catalytic systems.

Metal-Catalyzed Organic Transformations

Metal catalysts are widely used to facilitate C-C bond formation. In the context of the aldol addition of acetone to cyclohexanone, various metal complexes can be employed. For instance, Lewis acidic metal salts or complexes can activate the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack by the enolate of acetone.

Transition metal complexes, particularly those of zinc, have been shown to be effective catalysts for direct asymmetric aldol reactions of acetone with various aldehydes. While specific studies on cyclohexanone as the substrate are not extensively detailed in readily available literature, the principles of these catalytic systems could be extended to this reaction.

Table 2: Examples of Metal-Catalyzed Aldol-Type Reactions

Metal CatalystLigandSubstratesYield (%)Enantiomeric Excess (%)Reference
Binuclear Zinc CatalystChiral LigandAcetone and various aldehydes62-8976-92 springernature.com
Titanium-based Lewis Acid-Propanal or Acetone-- researchgate.net

Organocatalytic and Biocatalytic Investigations

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. Proline and its derivatives are well-known organocatalysts for the aldol reaction. google.com The mechanism involves the formation of an enamine between the catalyst and the ketone (acetone), which then reacts with the aldehyde or, in this case, the other ketone (cyclohexanone). This approach can offer high levels of stereocontrol.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. Aldolases are enzymes that naturally catalyze aldol reactions. While specific aldolases for the reaction between cyclohexanone and acetone have not been extensively reported, the vast diversity of microbial enzymes suggests that suitable candidates could be identified through screening or protein engineering. The use of whole-cell biocatalysts can also be a practical approach, providing the necessary enzymes and cofactor regeneration systems.

Green Chemistry Principles in 1-(1-Hydroxycyclohexyl)propan-2-one Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 1-(1-hydroxycyclohexyl)propan-2-one can be made more sustainable by adhering to these principles.

Key aspects of a green synthesis for this compound would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct aldol addition is inherently atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or even performing the reaction under solvent-free conditions.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. Both metal catalysts and organocatalysts contribute to this goal. Biocatalysis, in particular, operates under mild conditions in aqueous environments.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

Use of Renewable Feedstocks: While cyclohexanone and acetone are traditionally derived from petrochemical sources, research into producing these platform chemicals from renewable biomass is ongoing.

The use of solid acid or base catalysts can also contribute to a greener process by simplifying catalyst separation and recycling. greenchemistry-toolkit.org For example, solid base catalysts like hydrotalcites or basic resins can be used for the aldol condensation and then easily removed by filtration.

Solvent-Free and Aqueous Medium Reaction Development

The development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of α-hydroxy ketones and their derivatives, research has trended towards solvent-free conditions or the use of water as a benign reaction medium.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, enhanced safety, and often, faster reaction times and higher yields. For instance, the synthesis of 1,3-thiazolidin-4-ones, which can be derived from α-hydroxy ketones, has been effectively achieved using ammonium (B1175870) persulfate as a catalyst under solvent-free conditions at 90°C. nih.gov This approach highlights the potential for high-yield cyclocondensation reactions without the need for volatile organic solvents. nih.gov Another relevant example is the ultrasound-assisted, solvent-free, and catalyst-free synthesis of α-hydroxyphosphonates from various ketones, demonstrating that high-energy input methods can facilitate reactions in the absence of a traditional solvent medium. researchgate.net While a specific solvent-free protocol for the parent compound 2-Propanone, 1-(1-hydroxycyclohexyl)- is not extensively documented, these examples with related structures strongly suggest the feasibility of such an approach, likely involving the condensation of cyclohexanone with a suitable propanone equivalent under thermal or catalytic solvent-free conditions.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The challenge in organic synthesis is often the poor solubility of nonpolar reactants. However, methods have been developed to overcome this. For example, the synthesis of α-hydroxy ketones can be achieved through the α-hydroxylation of ketones using aqueous hydrogen peroxide as the oxidant. nih.gov This method is both effective and economical. nih.gov Furthermore, some multi-component reactions leading to complex heterocyclic derivatives have been optimized to proceed in aqueous media, sometimes aided by catalysts or energy sources like ultrasound to promote reactivity.

Microwave and Ultrasound-Assisted Synthesis Optimization

To enhance reaction rates, improve yields, and promote energy efficiency, microwave (MW) and ultrasound irradiation have emerged as powerful tools in synthetic chemistry.

Microwave-Assisted Synthesis: Microwave heating accelerates reactions by directly and efficiently coupling with polar molecules in the reaction mixture, leading to rapid temperature increases. fastercapital.com This technique has been successfully applied to the synthesis of various derivatives of the 1-(1-hydroxycyclohexyl)propan-2-one scaffold. For example, the synthesis of 4-thiazolidinones from Schiff's bases (derivable from the target ketone) is significantly accelerated under microwave irradiation compared to conventional heating methods. masterorganicchemistry.com This approach not only shortens reaction times from hours to minutes but often results in cleaner reactions with higher yields. acs.org

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—to create localized high-temperature and high-pressure zones, which dramatically accelerates chemical reactions. This method has been effectively used for the synthesis of various heterocyclic compounds and for promoting reactions involving ketones. For example, the ultrasound-assisted synthesis of β-amino ketones via the Mannich reaction has been shown to be highly efficient, offering advantages like high yields, short reaction times, and the use of recyclable catalysts. studymind.co.uk Similarly, the oxidative cleavage of α-hydroxy ketones using potassium superoxide (B77818) is significantly faster under ultrasonic irradiation, reducing reaction times from 24 hours to just 1.5 hours. organic-chemistry.org

The table below illustrates the typical improvements observed when applying these technologies to related synthetic transformations.

Reaction TypeConventional Method (Time)Microwave/Ultrasound Method (Time)Yield ImprovementReference
Thiazolidinone Synthesis8-12 hours5-15 minutes (MW)Often higher and cleaner products masterorganicchemistry.com
Oxidative Cleavage of α-Hydroxy Ketone24 hours1.5 hours (Ultrasound)Comparable yield, drastic time reduction organic-chemistry.org
Mannich Reaction (β-Amino Ketones)Several hours30-45 minutes (Ultrasound)Good to excellent yields studymind.co.uk

Atom Economy and Process Efficiency Metrics

Green chemistry metrics provide a quantitative framework for evaluating the sustainability of a chemical process. Atom Economy (AE) is a fundamental concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. youtube.com

Atom Economy (AE): The formula for Atom Economy is: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 researchgate.net

Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate minimal waste. In contrast, substitution and elimination reactions often have poor atom economy. For instance, a palladium-catalyzed dioxygenation of alkenes to form α-hydroxy ketones is a process with high atom economy. rsc.org

Other Process Efficiency Metrics: Beyond Atom Economy, other metrics provide a more holistic view of a process's environmental impact:

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, quantifies the total mass of waste produced per kilogram of product. A lower E-factor indicates a greener process. researchgate.net

Process Mass Intensity (PMI): Widely used in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final product. The ideal PMI is 1. nih.gov

Reaction Mass Efficiency (RME): This metric relates the mass of the final product to the total mass of reactants used, taking into account the reaction yield and stoichiometry. nih.gov

The following table provides a hypothetical comparison of two synthetic routes to 2-Propanone, 1-(1-hydroxycyclohexyl)- based on these metrics.

MetricRoute A: Grignard-type ReactionRoute B: Catalytic OxidationIdeal Value
Atom Economy~65-75% (Depends on specific reagents)>90%100%
E-FactorHigh (significant salt and solvent waste)Low (minimal byproducts)0
Process Mass Intensity (PMI)High (>50)Lower (<20)1

Synthesis of Novel Derivatives and Analogs of the 1-(1-Hydroxycyclohexyl)propan-2-one Scaffold

The 1-(1-hydroxycyclohexyl)propan-2-one structure serves as a versatile scaffold for the synthesis of a wide range of novel derivatives and analogs. These modifications are pursued to explore new chemical space and develop compounds with unique properties.

Functionalization Strategies of the Cyclohexyl Moiety

The cyclohexyl ring is a prevalent feature in many drug molecules, acting as a three-dimensional bioisostere for phenyl groups or as a rigid scaffold. libretexts.org Modifying this part of the molecule can significantly impact its physicochemical and biological properties. Strategies for its functionalization include:

C-H Functionalization: This modern approach allows for the direct conversion of inert C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. researchgate.net Methods for the site- and stereoselective C-H functionalization of substituted cyclohexanes, often using transition metal catalysts, can introduce aryl, alkyl, or heteroatom groups at specific positions on the ring. nih.govresearchgate.net

Halogenation: The tertiary alcohol of the parent scaffold can be a handle for introducing functionality. While direct halogenation of tertiary alcohols can be challenging and prone to elimination, methods using reagents like thionyl chloride or phosphorus tribromide, or one-pot procedures involving activation of the alcohol (e.g., as a mesylate) followed by nucleophilic substitution with a halide source, can be employed. youtube.comyoutube.com

Introduction of Other Functional Groups: Standard organic transformations can be used to introduce groups like hydroxyls, amines, or alkyl chains onto the cyclohexane (B81311) ring, typically starting from a cyclohexanone precursor before the addition of the propanone side chain.

Chemical Modifications of the Propanone Chain

The propanone side chain offers two key reactive sites: the carbonyl group and the adjacent α-carbon.

α-Functionalization of the Ketone: The α-position of the ketone can be functionalized through enolate chemistry. Reactions like α-hydroxylation, α-amination, or α-alkylation can introduce new substituents. rsc.org For example, α-acetoxylation can be achieved using iodobenzene (B50100) and aqueous hydrogen peroxide. rsc.org

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, transforming the α-hydroxy ketone into a 1,2-diol. nih.govlibretexts.org This transformation can be achieved using various reducing agents, and enzymatic reductions can offer high stereoselectivity. nih.gov

Chain Extension: The carbon chain can be extended through reactions like the Wittig reaction, which converts the ketone into an alkene, or by reacting with cyanide ions to form a cyanohydrin, which can be further elaborated. researchgate.netemory.edu

Incorporation into Complex Molecular Architectures (e.g., Schiff Bases, Thiazolidinones, Piperidine (B6355638) Derivatives)

The ketone functionality is a gateway for constructing more complex heterocyclic systems.

Schiff Bases: The carbonyl group readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is often the first step in the synthesis of more complex nitrogen-containing heterocycles. researchgate.net

Thiazolidinones: These five-membered sulfur- and nitrogen-containing rings are important in medicinal chemistry. A common synthetic route involves the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid, such as thioglycolic acid. masterorganicchemistry.com The 1-(1-hydroxycyclohexyl)propan-2-one scaffold can thus be incorporated into thiazolidinone structures by first forming the corresponding Schiff base.

Piperidine Derivatives: The piperidine ring is a key structural motif in many pharmaceuticals. Synthetic routes to piperidine derivatives can involve the cyclohexyl core. For example, reductive amination of cyclohexanone derivatives or intramolecular cyclization reactions can lead to the formation of the piperidine ring. The 1-(1-hydroxycyclohexyl) moiety can be viewed as a substituted cyclohexanone, making it a relevant starting point for the synthesis of highly substituted piperidines.

Photochemical and Photophysical Research of 2 Propanone, 1 1 Hydroxycyclohexyl Type Photoinitiators

Fundamental Photochemical Mechanisms of α-Hydroxy Ketones

Alpha-hydroxy ketones, including 2-Propanone, 1-(1-hydroxycyclohexyl)-, are classified as Type I photoinitiators. uvabsorber.com This classification signifies that upon absorption of ultraviolet (UV) light, the molecule undergoes a unimolecular bond cleavage to generate free radicals, which subsequently initiate polymerization. uvabsorber.com The primary photochemical process governing the function of these initiators is the Norrish Type I reaction. researchgate.netwikipedia.org

Norrish Type I α-Cleavage Pathways

The Norrish Type I reaction is a characteristic photochemical process for aldehydes and ketones involving the homolytic cleavage of the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group. wikipedia.orgyoutube.com Upon absorbing a photon, the carbonyl group is promoted to an excited singlet state. wikipedia.org This state can then undergo intersystem crossing to a more stable triplet state. wikipedia.org From either of these excited states, the α-cleavage occurs, resulting in the formation of two distinct radical fragments. wikipedia.orglibretexts.org

For an α-hydroxy ketone like 2-Propanone, 1-(1-hydroxycyclohexyl)-, this α-scission breaks the bond between the carbonyl carbon and the adjacent carbon atom bearing the hydroxyl and cyclohexyl groups. This process yields a benzoyl radical and a tertiary ketyl radical (a hydroxy-substituted alkyl radical). libretexts.orgresearchgate.net The efficiency of this cleavage in solution is enhanced because the resulting hydroxyalkyl radical is stabilized. libretexts.org These generated radicals are the active species that initiate the polymerization of monomers. uvabsorber.com

The general pathway for the Norrish Type I cleavage of an α-hydroxy ketone can be summarized as follows:

Photoexcitation: The photoinitiator molecule absorbs a photon of UV light, promoting it to an excited electronic state (S1).

Intersystem Crossing (ISC): The excited singlet state (S1) rapidly converts to an excited triplet state (T1).

α-Cleavage: The molecule in the triplet state undergoes homolytic cleavage of the α-C-C bond.

Radical Formation: Two radical species are produced—an acyl radical and an alkyl radical. These radicals then initiate the polymerization process.

Excited State Dynamics and Radical Generation

The generation of radicals from α-hydroxy ketones is an ultrafast process governed by the dynamics of the molecule's excited states. researchgate.net Following photoexcitation, the molecule transitions from the ground state (S0) to the first excited singlet state (S1). However, the α-cleavage predominantly occurs from the lowest excited triplet state (T1). researchgate.net

The transition from the S1 state to the T1 state, known as intersystem crossing (ISC), is a very rapid process. For model α-hydroxy ketones, this ISC has been observed to occur on a picosecond timescale (e.g., 7.6 ps for 2,2-dimethoxy-2-phenylacetophenone). researchgate.net Once in the triplet state, the α-cleavage reaction proceeds, generating the pair of initiating radicals. The lifetime of the triplet state and the quantum yield of cleavage are critical parameters that define the initiator's efficiency. For instance, in one study, the triplet state lifetime (τT) of a model compound was found to be 11 nanoseconds, with an α-cleavage quantum yield (φα) of 0.29. researchgate.net The entire process, from light absorption to radical generation, happens on the nanosecond or even picosecond timescale, enabling very fast initiation of polymerization. researchgate.net

Influence of Molecular Structure on Photoreactivity

The photoreactivity of α-hydroxy ketone photoinitiators is profoundly influenced by their molecular structure. Substituents on the aromatic ring can alter the energy levels and nature of the excited states, thereby affecting the efficiency and rate of the α-cleavage reaction. researchgate.net

The key factor is the nature of the lowest triplet state. A triplet state with n,π* character is generally more favorable for efficient α-cleavage compared to a state with π,π* character. researchgate.net

Electron-withdrawing or neutral substituents: Groups such as hydrogen (H), chlorine (Cl), and fluorine (F) at the para position of the benzoyl moiety tend to promote the n,π* nature of the lowest triplet state. This leads to fast and highly efficient α-cleavage upon irradiation. researchgate.net

Electron-donating substituents: Strong electron-donating groups like dimethylamino (-N(CH₃)₂) or thioether (-SCH₃) in the para position can change the configuration of the lowest triplet state to π,π*. This change results in a significant drop in the α-cleavage quantum yield, rendering these compounds inefficient as photoinitiators despite a shift in absorption to longer wavelengths. researchgate.net

Intermediate substituents: Alkoxy groups represent an intermediate case where α-cleavage still occurs efficiently, but at a comparatively slower rate. researchgate.net

Alkylation or esterification of the α-hydroxy group also impacts photoreactivity. Alkylation can promote rapid cleavage (picosecond timescale), whereas an analogous ester derivative may exhibit much slower cleavage (microsecond timescale). researchgate.net

Table 1: Influence of Para-Substituents on the α-Cleavage Efficiency of Model α-Hydroxy Ketones researchgate.net
Substituent GroupNature of Lowest Triplet State (T1)α-Cleavage EfficiencyCleavage Rate
-H, -Cl, -Fn,πHighFast
-OCH₃ (Alkoxy)IntermediateHighRelatively Slow
-N(CH₃)₂ (Dimethylamino)π,πVery Low (Lack of cleavage from T1)N/A
-SCH₃ (Thioether)π,π*Very Low (Lack of cleavage from T1)N/A

Photopolymerization Kinetics and Mechanisms Initiated by 2-Propanone, 1-(1-hydroxycyclohexyl)- Type Photoinitiators

The effectiveness of a photoinitiator is ultimately determined by its ability to efficiently convert monomer into polymer upon exposure to light. The study of photopolymerization kinetics provides crucial insights into the rate and extent of this conversion.

Real-Time Monitoring of Polymerization Processes

To understand the kinetics of the rapid polymerization reactions initiated by α-hydroxy ketones, specialized techniques for real-time monitoring are essential. rsc.orgnih.gov These methods allow for the direct observation of the reaction progress, typically on a millisecond to second timescale. researchgate.net

One of the most widely used techniques is Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy . researchgate.netkent.ac.uk This method monitors the decrease in the concentration of monomer functional groups (e.g., the acrylate (B77674) C=C double bond) as polymerization proceeds. kent.ac.uk By tracking the disappearance of the characteristic IR absorption band of the reactive group over time, a conversion vs. time profile can be generated, from which kinetic parameters like the rate of polymerization can be derived. researchgate.net

Other methods for real-time monitoring include:

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique offers high spectral resolution and provides detailed chemical information by following the disappearance of vinylic resonances to calculate monomer conversion over time. nih.gov

Differential Photocalorimetry (DPC): This method measures the heat released during the exothermic polymerization reaction as a function of time and light exposure. kent.ac.ukkent.ac.uk

Photorheology: This technique measures the changes in the mechanical properties (viscosity, modulus) of the formulation as it cures from a liquid to a solid. nih.gov

Thermal Imaging: This method can be used to monitor the temperature profile of the sample, which is related to the reaction exotherm, providing a way to follow the polymerization in real-time, especially for thick samples. researchgate.net

Factors Influencing Photoinitiation Efficiency

UV Light Utilization: The efficiency is highly dependent on the overlap between the absorption spectrum of the photoinitiator and the emission spectrum of the UV light source. kent.ac.ukkent.ac.uk Differential photocalorimetry (DPC) can be used to determine which wavelengths from a UV lamp are most effective in promoting the cure. kent.ac.uk For pigmented or thick coatings, the penetration depth of the effective wavelengths is also a critical factor. kent.ac.uk

Thermal Stability: Photoinitiators must be thermally stable enough to withstand storage and formulation conditions without premature decomposition. kent.ac.ukkent.ac.uk Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of photoinitiators, determining whether they decompose or simply evaporate upon heating. kent.ac.ukkent.ac.uk

Photoinitiator Concentration: The concentration of the photoinitiator affects the rate of radical generation and, consequently, the polymerization rate. Higher concentrations can lead to faster cures, but can also result in surface-only curing and lower gloss due to light absorption effects.

Table 2: Key Factors and Methods for Assessing Photoinitiation Efficiency kent.ac.ukkent.ac.uk
FactorDescriptionCommon Assessment Technique
UV Light UtilizationEfficiency of light absorption by the photoinitiator at the emission wavelengths of the light source.Differential Photocalorimetry (DPC), UV-Vis Spectroscopy
Thermal StabilityAbility of the photoinitiator to resist thermal decomposition or evaporation.Thermogravimetric Analysis (TGA)
Cure ReactivityThe rate and extent of monomer conversion initiated by the photoinitiator.Real-Time Infrared (RTIR) Spectroscopy
ConcentrationAmount of photoinitiator in the formulation, affecting light absorption and radical flux.Kinetic studies at varying concentrations

Free-Radical and Cationic Photopolymerization Systems

Photoinitiators based on the 2-Propanone, 1-(1-hydroxycyclohexyl)- structure, a type of α-hydroxy alkylphenone, are predominantly classified as Norrish Type I photoinitiators. mdpi.com Upon absorption of UV light, these molecules undergo a primary photochemical process known as α-cleavage, which involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl group. researchgate.netmsu.edu This reaction is highly efficient and rapidly generates two distinct free-radical species that can initiate polymerization. mdpi.com

These photoinitiators are fundamental components in free-radical photopolymerization, a process used to cure formulations containing monomers and oligomers functionalized with carbon-carbon double bonds, such as acrylates. mdpi.commdpi.com The generated radicals react with these double bonds, initiating a chain reaction that results in the formation of a three-dimensional cross-linked polymer network. mdpi.com α-hydroxy ketones are particularly effective for the surface curing of coatings, as they help overcome the inhibitory effects of atmospheric oxygen. bgsu.edu For comprehensive curing throughout the material's thickness, they are often blended with other photoinitiators, such as bisacylphosphine oxides (BAPOs), which have different light absorption characteristics. bgsu.edu

While α-hydroxy ketones are the cornerstone of free-radical systems, their role in purely cationic photopolymerization is limited. Cationic polymerization, used for curing monomers like epoxies and vinyl ethers, requires photoacid generators (PAGs), such as iodonium (B1229267) or sulfonium (B1226848) salts, which produce a strong acid upon irradiation. mdpi.comresearchgate.net However, hybrid photopolymerization systems have been developed that utilize both free-radical and cationic mechanisms simultaneously. mdpi.com In such systems, an α-hydroxy ketone like 2-Propanone, 1-(1-hydroxycyclohexyl)- can be used alongside a PAG. mdpi.com This dual-cure approach allows for the polymerization of mixed monomer systems (e.g., acrylate and epoxy resins), creating interpenetrating polymer networks (IPNs) with enhanced material properties like improved toughness and reduced volume shrinkage. mdpi.com

Design and Development of Water-Soluble and Supramolecular Photoinitiator Systems

A significant limitation of traditional α-hydroxy alkylphenone photoinitiators, including 2-Propanone, 1-(1-hydroxycyclohexyl)-, is their poor solubility in aqueous media. mdpi.com This restricts their application in water-based formulations, which are increasingly important in fields like biomedicine and environmentally friendly coatings. mdpi.comnih.gov To address this, extensive research has focused on designing water-soluble and supramolecular photoinitiator systems.

Strategies for Enhanced Aqueous Dispersibility

Several key strategies have been developed to improve the water solubility and dispersibility of α-hydroxy alkylphenone-type photoinitiators.

Chemical Modification: The most direct approach is the chemical modification of the photoinitiator's molecular structure by introducing hydrophilic functional groups. nih.gov Common modifications include the addition of hydroxyl groups (-OH), non-ionic polyether chains (e.g., polyethylene (B3416737) glycol), or ionic groups like quaternary ammonium (B1175870) salts and carboxylic salts. nih.gov A prominent commercial example of this strategy is 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, which incorporates a hydroxyethoxy group to significantly increase water solubility compared to its unmodified counterparts. researchgate.netmdpi.com

Macromolecular and Polymeric Photoinitiators: Another effective strategy is to incorporate the photoinitiator moiety into a larger macromolecule or polymer backbone. mdpi.com This not only enhances water solubility (if the backbone is hydrophilic) but also significantly reduces the mobility and migration of the photoinitiator and its byproducts from the cured polymer, which is crucial for applications in food packaging and biomedical devices. researchgate.netmdpi.com Lignin, a natural biopolymer, has been used as a backbone to create water-soluble macro-photoinitiators. researchgate.net

Nano-encapsulation: Hydrophobic photoinitiators can be encapsulated within nanocarriers to create stable dispersions in water. mdpi.comresearchgate.net This can be achieved by creating oil-in-water miniemulsions where the photoinitiator is dissolved in oil droplets stabilized by surfactants. researchgate.net This method transforms an oil-soluble initiator into a water-dispersible system without altering its chemical structure. researchgate.net

The following table summarizes the impact of chemical modification on the water solubility of a representative α-hydroxy alkylphenone photoinitiator.

Photoinitiator TypeKey Structural FeatureTypical Water SolubilityReference
Standard α-hydroxy alkylphenoneUnmodified aromatic ringLow (< 0.5 wt%) researchgate.net
Modified α-hydroxy alkylphenoneAddition of hydrophilic groups (e.g., -OH, -(OCH₂CH₂)nOH)Significantly Increased (e.g., > 5 wt%) researchgate.netmdpi.com

Host-Guest Interactions in Supramolecular Assemblies

Supramolecular chemistry provides an elegant method for enhancing the aqueous dispersibility of hydrophobic photoinitiators through non-covalent host-guest interactions. nih.govrsc.org In these systems, a hydrophobic photoinitiator molecule (the "guest") is encapsulated within the cavity of a larger, water-soluble "host" molecule. mdpi.com

Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, making them ideal hosts for encapsulating nonpolar guest molecules in aqueous solutions. nih.gov By forming an inclusion complex, the CD can effectively shield the hydrophobic photoinitiator from the water, creating a water-soluble supramolecular assembly. nih.gov This approach has been successfully used with various photoinitiators to enable their use in aqueous photopolymerization. nih.gov

Amphiphilic Polymers: Amphiphilic polymers, such as hyperbranched poly(ether amine)s, can act as hosts by encapsulating guest photoinitiators through supramolecular interactions. rsc.orgresearchgate.net These host polymers can form micelle-like structures in water, with hydrophobic cores that serve as reservoirs for the photoinitiator molecules. rsc.org This strategy not only enhances aqueous solubility but can also improve the compatibility between the photoinitiator and various monomer systems, both water-based and oil-based. rsc.orgresearchgate.net

These supramolecular systems offer several advantages, including straightforward preparation and the potential for stimuli-responsive release of the guest molecule. nih.govnih.gov

The table below outlines examples of host molecules used in supramolecular photoinitiator systems.

Host Molecule TypeGuest MoleculeResulting AssemblyKey AdvantageReference
β-CyclodextrinThioxanthone derivativesHost-Guest Inclusion ComplexEnhanced water solubility nih.gov
Hyperbranched Poly(ether amine)sCarboxyl-functionalized photoinitiatorsPolymeric MicelleAmphiphilicity (dispersible in water and oil) rsc.orgresearchgate.net
Cucurbit[n]urilsAnthracene-based guestNanoparticles or NanorodsControlled self-assembly rsc.org

pH-Sensitive Photoinitiator System Development

The development of stimuli-responsive photoinitiators, including those sensitive to pH, represents an advanced area of research. Such systems are designed to control the initiation of polymerization in response to specific environmental triggers. The binding and dissociation of host-guest complexes can be controlled by external stimuli, including pH. nih.gov

A common strategy for creating pH-sensitive systems involves incorporating acidic or basic functional groups into the photoinitiator or the host molecule in a supramolecular assembly. A change in the pH of the surrounding medium alters the ionization state of these groups, which can, in turn, trigger a change in the system's properties, such as:

Host-Guest Dissociation: In supramolecular systems, pH changes can alter the electrostatic or hydrogen-bonding interactions that hold the host and guest together, leading to the controlled release of the photoinitiator from its host carrier. nih.gov This allows for spatial and temporal control over the initiation process.

While specific examples detailing the synthesis of a pH-sensitive version of 2-Propanone, 1-(1-hydroxycyclohexyl)- are not prevalent in the reviewed literature, the established principles of incorporating ionizable groups (e.g., carboxylic acids or amines) into molecular structures are directly applicable. Such "smart" photoinitiator systems hold potential for applications in targeted drug delivery, tissue engineering, and the fabrication of complex microstructures.

Advanced Analytical and Spectroscopic Research Methodologies for 2 Propanone, 1 1 Hydroxycyclohexyl

Vibrational and Nuclear Magnetic Resonance Spectroscopies for Structural Elucidation

Vibrational and nuclear magnetic resonance spectroscopies are cornerstone techniques for the unambiguous determination of the molecular architecture of 2-Propanone, 1-(1-hydroxycyclohexyl)-. They provide detailed information about the functional groups present and the connectivity of atoms within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net For 2-Propanone, 1-(1-hydroxycyclohexyl)-, the FTIR spectrum is characterized by distinct absorption bands that confirm the presence of its key structural features: the hydroxyl group (-OH) and the ketone carbonyl group (C=O). libretexts.orgorgchemboulder.com

The spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadening of this peak is indicative of hydrogen bonding. A very strong and sharp absorption peak is anticipated around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a saturated aliphatic ketone. orgchemboulder.com Additionally, C-H stretching vibrations from the cyclohexyl and propanone moieties would appear in the 2850-3000 cm⁻¹ region. youtube.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Strong, Broad
Alkyl (C-H)C-H Stretch2850-3000Medium-Strong
Ketone (C=O)C=O Stretch~1715Very Strong, Sharp
Hydroxyl (-OH)O-H Bend1330-1430Medium
Alkyl (C-H)C-H Bend1350-1470Variable

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. slideshare.net Through ¹H and ¹³C NMR, the precise structure of 2-Propanone, 1-(1-hydroxycyclohexyl)- can be confirmed by analyzing chemical shifts, signal integrations, and splitting patterns. researchgate.net

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons. The protons on the cyclohexyl ring would likely appear as a complex multiplet in the range of 1.2-1.8 ppm. The two protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl group are diastereotopic and would be expected to appear as a singlet or two distinct signals around 2.7 ppm. The three protons of the methyl group (CH₃) would give rise to a sharp singlet at approximately 2.2 ppm. libretexts.org The hydroxyl proton (-OH) would produce a singlet whose chemical shift is variable and dependent on concentration and solvent.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of 208-215 ppm. The quaternary carbon of the cyclohexyl ring bonded to the hydroxyl group would appear around 70-80 ppm. The methylene carbon adjacent to the carbonyl group would be found near 50 ppm, while the methyl carbon would resonate at approximately 30 ppm. The remaining carbons of the cyclohexyl ring would produce signals in the 20-40 ppm range. core.ac.uk

AtomGroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C=OKetone-208-215
C-OHCyclohexyl Quaternary-70-80
-CH₂-C=OMethylene~2.7~50
-CH₃Methyl~2.2~30
-CH₂-Cyclohexyl1.2-1.820-40
-OHHydroxylVariable-

Mass Spectrometric Techniques for Compound Characterization and Mechanistic Analysis

Mass spectrometry is vital for determining the molecular weight of 2-Propanone, 1-(1-hydroxycyclohexyl)- and for studying its fragmentation patterns, which can provide insights into its structure and decomposition pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing the volatile products that may form during the thermal decomposition of 2-Propanone, 1-(1-hydroxycyclohexyl)-. sepscience.com In a typical GC-MS analysis, the compound would be subjected to elevated temperatures in the GC inlet and column, potentially causing it to break down. jeol.com The resulting mixture of compounds is then separated by the gas chromatograph and detected by the mass spectrometer.

The primary decomposition pathway for ketones upon electron ionization in the mass spectrometer involves α-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.org For 2-Propanone, 1-(1-hydroxycyclohexyl)-, two main α-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the methylene carbon, generating an acetyl radical (•CH₂C(O)CH₃) and a 1-hydroxycyclohexyl radical.

Cleavage between the carbonyl carbon and the methyl carbon, though less likely, to form a methyl radical (•CH₃) and a 1-(1-hydroxycyclohexyl)acetyl radical.

Further fragmentation of the 1-hydroxycyclohexyl cation could lead to the loss of water, forming a cyclohexenyl cation. Analysis of the resulting mass spectrum allows for the identification of these characteristic fragments, confirming the structure of the parent molecule and revealing its stability under thermal stress.

For the detection and quantification of 2-Propanone, 1-(1-hydroxycyclohexyl)- at very low concentrations, especially in complex matrices like environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI/MS/MS) is the method of choice. nih.govbmuv.de This technique is particularly well-suited for polar and potentially thermally labile compounds that are not amenable to GC-MS. nih.gov

The analysis begins with the separation of the target compound from the sample matrix using liquid chromatography. Electrospray ionization (ESI) is then used to gently generate gas-phase ions of the molecule, typically protonated molecules [M+H]⁺, without causing significant fragmentation. These precursor ions are then selected in the first mass analyzer and fragmented in a collision cell. The resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, allowing for reliable quantification of the analyte even in the presence of interfering substances. researchgate.net The high sensitivity of LC-MS/MS enables the detection of trace amounts of the compound, which is crucial for environmental monitoring and metabolic studies. lcms.cz

Time-Resolved Spectroscopy for Photophysical Dynamics

Time-resolved spectroscopy techniques are employed to investigate the ultrafast processes that occur after a molecule absorbs light. rp-photonics.comyoutube.com For 2-Propanone, 1-(1-hydroxycyclohexyl)-, which is an α-hydroxy ketone, these studies are critical for understanding its photochemical reactivity, particularly the Norrish Type I reaction. wikipedia.org

Upon absorption of UV radiation, the ketone's carbonyl group is promoted to an excited singlet state (S₁). numberanalytics.com This is often followed by a rapid intersystem crossing to the triplet state (T₁). nycu.edu.tw The Norrish Type I reaction for α-hydroxy ketones involves the homolytic cleavage of the C-C bond alpha to the carbonyl group, which occurs from this excited triplet state. acs.orgscispace.com This α-cleavage results in the formation of a pair of radicals. nih.gov

Laser flash photolysis (LFP) is a key technique used to study these dynamics. researchgate.net In an LFP experiment, the sample is excited with a short laser pulse (nanosecond or picosecond), and the formation and decay of transient species, such as the triplet state and the resulting radicals, are monitored by measuring changes in light absorption over time. acs.org The transient absorption spectra can identify the radical intermediates, and their kinetics provide information on the rate of the α-cleavage and the lifetimes of the radicals. rsc.org This information is fundamental to understanding the photoinitiating capabilities and photodegradation pathways of 2-Propanone, 1-(1-hydroxycyclohexyl)-. researchgate.netresearchgate.net

Laser Flash Photolysis with Transient Absorption Detection

Laser Flash Photolysis (LFP) is a quintessential pump-probe technique used to study the kinetics of photochemical reactions. youtube.com In the context of 2-Propanone, 1-(1-hydroxycyclohexyl)-, LFP is employed to investigate the Norrish Type I cleavage that occurs upon photoexcitation.

The process begins with a high-intensity, short-duration laser pulse (the "pump") that excites the 2-Propanone, 1-(1-hydroxycyclohexyl)- molecules. nih.govyoutube.com This excitation promotes the molecule to an excited singlet state, which can then undergo intersystem crossing to a triplet state. The molecule in the excited triplet state is prone to rapid α-cleavage, a characteristic reaction of α-hydroxy ketones. researchgate.net This cleavage results in the formation of two primary radical species: a benzoyl radical and a ketyl radical. researchgate.net

A second, lower-intensity light source (the "probe") is passed through the sample at a precise time delay after the pump pulse. nih.gov This probe beam measures the absorption of light by the transient species generated by the pump pulse. researchgate.net By varying the delay between the pump and probe pulses, a time-resolved absorption spectrum can be constructed, allowing for the identification and kinetic analysis of the transient intermediates. nih.govyoutube.com

The transient absorption spectrum would reveal characteristic absorption bands for the generated radicals. The decay of these absorption signals over time provides direct information about the lifetimes of the radicals and the rates at which they react with monomers to initiate polymerization.

Table 1: Transient Species and Kinetic Data from LFP

Transient Species Typical Absorption Maxima (λmax) Typical Lifetime (τ) Kinetic Information
Ketyl Radical ~350 nm Nanoseconds (ns) to Microseconds (µs) Rate of formation, decay kinetics

Note: The exact absorption maxima and lifetimes are dependent on the solvent and other experimental conditions.

Time-Resolved UV-Vis, IR, and EPR Studies

To gain a more complete picture of the photolytic mechanism, LFP is often coupled with various time-resolved spectroscopic detection methods.

Time-Resolved UV-Vis Spectroscopy : As described in the LFP section, this is the most common detection method. It monitors changes in the electronic states of the molecules and transient intermediates, providing information on species like radicals and excited states. researchgate.net

Time-Resolved Infrared (TRIR) Spectroscopy : TRIR provides information about the vibrational structure of transient intermediates. By probing changes in the infrared spectrum following photoexcitation, researchers can identify the specific functional groups of the short-lived radical species. This allows for the direct observation of the structural changes occurring during the α-cleavage process, such as the disappearance of the carbonyl stretch of the parent molecule and the appearance of new bands corresponding to the radical products.

Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy : Since the α-cleavage of 2-Propanone, 1-(1-hydroxycyclohexyl)- produces radical species (which are paramagnetic), TREPR is a uniquely powerful tool. This technique can directly detect and characterize the unpaired electrons in these transient radicals. TREPR provides detailed information about the electronic structure and environment of the radicals, confirming their identity and helping to elucidate their subsequent reaction pathways. researchgate.net

Advanced Chromatographic Separations in Research

Chromatographic techniques are indispensable for both assessing the purity of the photoinitiator itself and for characterizing the polymers formed using it.

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas Chromatography (GC) is a fundamental analytical technique used to assess the purity of volatile compounds like 2-Propanone, 1-(1-hydroxycyclohexyl)-. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a column. ccsknowledge.com

For purity analysis, a sample of the compound is vaporized and injected into the GC system. ccsknowledge.com As the carrier gas sweeps the sample through the column, components separate based on their boiling points and interactions with the stationary phase. Less volatile impurities or unreacted starting materials will have longer retention times than the main compound. A detector at the end of the column generates a signal for each eluting component, resulting in a chromatogram. The area of the peak corresponding to 2-Propanone, 1-(1-hydroxycyclohexyl)- relative to the total area of all peaks is used to quantify its purity. chromatographyonline.com

Table 2: Illustrative GC Purity Analysis Data

Peak No. Retention Time (min) Component Peak Area (%) Purity Assessment
1 3.5 Solvent (e.g., Toluene) 0.15 Impurity
2 8.2 Unidentified Impurity 0.35 Impurity
3 12.5 2-Propanone, 1-(1-hydroxycyclohexyl)- 99.45 Main Component

Gel Permeation Chromatography (GPC) for Polymer Characterization

When 2-Propanone, 1-(1-hydroxycyclohexyl)- is used as a photoinitiator, it is essential to characterize the resulting polymers. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. wikipedia.orgwarwick.ac.uk

GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgyoutube.com A dissolved polymer sample is passed through a column packed with porous gel beads. warwick.ac.uk Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller chains can penetrate the pores to varying degrees, increasing their path length and causing them to elute later. wikipedia.org

By calibrating the system with polymer standards of known molecular weights, the retention time of the sample can be used to determine its molecular weight distribution. chromatographyonline.com Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. wikipedia.org

Table 3: GPC Data for a Polystyrene Sample Initiated by 2-Propanone, 1-(1-hydroxycyclohexyl)-

Parameter Value Description
Mn ( g/mol ) 45,000 Number-Average Molecular Weight
Mw ( g/mol ) 67,500 Weight-Average Molecular Weight
Mz ( g/mol ) 91,000 Z-Average Molecular Weight

Computational Chemistry and Theoretical Studies on 2 Propanone, 1 1 Hydroxycyclohexyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict a wide array of properties, from molecular geometries to spectroscopic signatures, providing a detailed picture of a molecule's character.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. google.com For 2-Propanone, 1-(1-hydroxycyclohexyl)-, DFT calculations can be employed to determine its most stable three-dimensional structure. By optimizing the geometry, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles. For instance, a study on the structurally similar 1-hydroxycyclohexyl phenyl ketone utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to investigate its structural and chemical reactivity properties. chemrxiv.org A similar approach for 2-Propanone, 1-(1-hydroxycyclohexyl)- would likely be the first step in its computational characterization.

These calculations would reveal the preferred conformation of the cyclohexane (B81311) ring, which typically adopts a chair conformation to minimize steric strain. libretexts.org The orientation of the 1-hydroxy and propanone substituents on the cyclohexane ring would also be determined, identifying the most energetically favorable arrangement. Furthermore, DFT can be used to calculate the molecule's electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding its reactivity.

Energy profiles for processes like ring inversion of the cyclohexane moiety can also be mapped out using DFT. This would involve calculating the energy of the molecule as it transitions from one chair conformation to another, passing through higher-energy boat and twist-boat intermediates. The energy barriers for these conformational changes provide insights into the molecule's flexibility.

Table 1: Hypothetical DFT-Calculated Structural Parameters for 2-Propanone, 1-(1-hydroxycyclohexyl)-

ParameterValue
C=O bond length (propanone)~1.22 Å
C-O bond length (hydroxyl)~1.43 Å
O-H bond length (hydroxyl)~0.97 Å
C-C-O bond angle (propanone)~120°
C-O-H bond angle (hydroxyl)~109°
Cyclohexane ring conformationChair

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups and conformations. Actual values would be obtained from specific DFT calculations.

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For 2-Propanone, 1-(1-hydroxycyclohexyl)-, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The vibrational frequencies in the IR spectrum can be calculated, which correspond to the stretching and bending of chemical bonds. The characteristic carbonyl (C=O) stretch of the ketone group is expected to appear as a strong absorption band, typically in the range of 1700-1725 cm⁻¹. libretexts.org The hydroxyl (O-H) stretch from the alcohol group would also be a prominent feature.

Similarly, NMR chemical shifts can be predicted, providing information about the chemical environment of each nucleus (e.g., ¹H and ¹³C). The protons on the carbon adjacent to the carbonyl group are expected to have a chemical shift in the range of 2.0-2.5 ppm. libretexts.org The aldehydic proton is highly deshielded and appears far downfield at 9-10 ppm. libretexts.org

Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption of UV-Vis light. acs.org This can help in understanding the molecule's photophysical properties. Machine learning models trained on large datasets of computed spectra are also emerging as a powerful tool for the rapid prediction of spectroscopic properties. aalto.fi

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is particularly important for flexible molecules like 2-Propanone, 1-(1-hydroxycyclohexyl)-.

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that uses DFT to calculate the forces on the atoms at each time step. wikipedia.org This approach allows for the simulation of molecular motion without the need for pre-defined force fields. For 2-Propanone, 1-(1-hydroxycyclohexyl)-, CPMD simulations could be used to study the dynamics of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. The strength and fluctuations of this hydrogen bond can have a significant impact on the molecule's conformation and reactivity. CPMD has been successfully used to study intramolecular hydrogen bonding in other systems. rsc.orgmdpi.com

Furthermore, CPMD simulations can provide insights into the behavior of the molecule in a condensed phase, such as in a solvent or in the solid state. By including solvent molecules in the simulation box, it is possible to study the effects of solvation on the molecule's structure and dynamics. CPMD has been employed to investigate the microstructure and properties of various solvents, including water and alcohols. pku.edu.cn

The presence of a flexible cyclohexane ring and rotatable bonds in the side chain of 2-Propanone, 1-(1-hydroxycyclohexyl)- gives rise to a complex conformational landscape. researchgate.netarxiv.orgrsc.org Exploring this landscape is crucial for understanding the molecule's properties and behavior.

Computational methods can be used to systematically search for and identify the low-energy conformers of the molecule. This often involves a combination of molecular mechanics and quantum chemical calculations. The relative energies of the different conformers can be calculated to determine their populations at a given temperature. For substituted cyclohexanes, the chair conformation is generally the most stable, and the substituents prefer to occupy equatorial positions to minimize steric hindrance. libretexts.orgsapub.org

The conformational flexibility of the side chain also needs to be considered. Rotation around the C-C bond connecting the cyclohexane ring to the propanone group will lead to different spatial arrangements of the functional groups. The presence of an intramolecular hydrogen bond can significantly influence the preferred conformation of the side chain.

Table 2: Relative Energies of Hypothetical Conformers of 2-Propanone, 1-(1-hydroxycyclohexyl)-

ConformerCyclohexane ConformationSubstituent PositionsRelative Energy (kcal/mol)
1ChairHydroxy (eq), Propanone (ax)0.0
2ChairHydroxy (ax), Propanone (eq)1.2
3Twist-Boat-5.5
4Boat-6.9

Note: This table presents a hypothetical energy ranking of possible conformers. The actual relative energies would be determined through detailed computational analysis.

Theoretical Modeling of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For 2-Propanone, 1-(1-hydroxycyclohexyl)-, theoretical modeling can be used to explore its potential reaction pathways, such as rearrangements, oxidations, or reductions.

By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates involved. The energy barriers associated with the transition states determine the reaction rates. This information can be used to predict the most likely reaction mechanism and to understand the factors that control the reaction's outcome.

For α-hydroxy ketones, a common reaction is the α-ketol rearrangement, which involves the migration of a substituent. researchgate.net Theoretical modeling could be used to investigate the feasibility of such a rearrangement for 2-Propanone, 1-(1-hydroxycyclohexyl)- and to identify the conditions that would favor it. The reactivity of ketones is often centered around the carbonyl group, which can undergo nucleophilic addition reactions. masterorganicchemistry.com Computational studies can model the approach of a nucleophile to the carbonyl carbon and calculate the energy profile for the addition reaction.

Furthermore, theoretical calculations can provide insights into the role of catalysts in promoting specific reactions. ijrpr.com By modeling the interaction of the molecule with a catalyst, it is possible to understand how the catalyst lowers the activation energy of the reaction and influences its selectivity.

Elucidation of Photochemical Reaction Mechanisms

The primary photochemical process for α-hydroxy ketones like 2-Propanone, 1-(1-hydroxycyclohexyl)-, upon absorption of UV radiation, is the Norrish Type I α-cleavage. This reaction involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the quaternary carbon of the cyclohexyl ring, generating two radical species. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of the molecule in its excited state to understand the dynamics of this bond cleavage.

Upon excitation to a singlet excited state (S₁), the molecule can undergo intersystem crossing (ISC) to a triplet state (T₁). The α-cleavage is known to proceed efficiently from this triplet state. researchgate.net Theoretical calculations can determine the energies of these excited states and the probability of intersystem crossing. The cleavage from the T₁ state results in a benzoyl-type radical and a tertiary alkyl radical.

Key Research Findings:

Excited State Dynamics: Computational studies on analogous structures, such as 1-hydroxycyclohexyl phenyl ketone, reveal that the lowest triplet state is typically an n,π* state. This electronic configuration localizes the excitation energy on the carbonyl group, which weakens the adjacent C-C bond, facilitating its rupture. researchgate.netchemrxiv.org

α-Cleavage Pathway: The primary photochemical event is the Norrish Type I reaction, leading to the formation of an acyl radical and a 1-hydroxycyclohexyl radical. nih.gov This process is extremely rapid, often occurring on a picosecond timescale. The efficiency of this cleavage is a key determinant of the compound's utility as a photoinitiator. researchgate.net

Radical Species: The resulting radicals—the acetyl radical (from the 2-propanone moiety) and the 1-hydroxycyclohexyl radical—are the active species that initiate polymerization. Computational models can be used to study the stability and reactivity of these radicals.

Table 1: Calculated Electronic Properties of the Analogous Compound 1-Hydroxycyclohexyl Phenyl Ketone using DFT (B3LYP/6-311++G(d,p))

This interactive table provides calculated electronic property data for a compound structurally analogous to 2-Propanone, 1-(1-hydroxycyclohexyl)-.

Property Value (Gas Phase) Value (Aqueous Phase)
HOMO Energy -8.54 eV -8.62 eV
LUMO Energy -3.41 eV -3.55 eV
HOMO-LUMO Gap 5.13 eV 5.07 eV
Ionization Potential 8.54 eV 8.62 eV

Data sourced from DFT investigations on 1-hydroxycyclohexyl phenyl ketone, a close structural analog. researchgate.netchemrxiv.org

Studies of Catalytic Reaction Kinetics

While the photochemical reactions of 2-Propanone, 1-(1-hydroxycyclohexyl)- are its most studied feature, its chemical transformations can also be influenced by catalysts. For instance, the hydroxyl and ketone functionalities allow for various catalytic reactions, such as oxidation or hydrogenation. Computational chemistry can be a powerful tool to investigate the kinetics and mechanisms of such reactions, although specific studies on this particular compound are limited.

Theoretical studies of catalytic cycles typically involve:

Modeling the Catalyst: Accurately representing the catalyst, whether it is a metal surface, a metal complex, or an enzyme.

Mapping the Reaction Pathway: Identifying the elementary steps of the reaction, including reactant adsorption, transition states, and product desorption.

Calculating Activation Barriers: Determining the activation energy for each elementary step, which is crucial for understanding the reaction rate.

Hypothetical Research Directions:

Catalytic Hydrogenation: The ketone group can be reduced to a secondary alcohol. A computational investigation could explore the mechanism of this hydrogenation, for example, using a metal-free catalyst system. Such a study would calculate the energy barriers for hydrogen activation and subsequent transfer to the carbonyl carbon. rsc.org

Currently, there is a lack of published computational studies focusing specifically on the catalytic reaction kinetics of 2-Propanone, 1-(1-hydroxycyclohexyl)-. The development of such theoretical models would be highly beneficial for designing efficient catalytic systems for the synthesis and transformation of this and related α-hydroxy ketones.

Structure-Function Relationship Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For derivatives of 2-Propanone, 1-(1-hydroxycyclohexyl)-, these models could be invaluable for designing new photoinitiators with enhanced efficiency, altered absorption characteristics, or improved stability.

A QSAR/QSPR study involves several key steps:

Dataset Assembly: A series of derivatives is synthesized, and their relevant properties (e.g., photoinitiation efficiency, quantum yield, UV absorption maximum) are experimentally measured.

Descriptor Calculation: A large number of molecular descriptors are calculated for each derivative. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. researchgate.netnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Potential Applications in Derivative Design:

Optimizing Photoinitiator Efficiency: By creating a QSAR model for photoinitiation efficiency, one could identify the key molecular features that lead to a higher quantum yield of radical formation. For example, the model might reveal that electron-donating or electron-withdrawing substituents at specific positions on the (hypothetical) aromatic ring of an analogous series of compounds could enhance intersystem crossing or weaken the α-C-C bond. nih.gov

Tuning Absorption Spectra: A QSPR model could be developed to predict the maximum absorption wavelength (λ_max) of new derivatives. This would allow for the rational design of photoinitiators that are active at specific wavelengths, for instance, to match the emission spectrum of a particular light source like an LED.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

This interactive table lists common molecular descriptors and their significance in structure-function relationship modeling.

Descriptor Class Examples Significance
Electronic HOMO/LUMO Energies, Dipole Moment, Mulliken Charges Relate to reactivity, polarity, and intermolecular interactions.
Steric Molecular Weight, Molecular Volume, Surface Area Describe the size and shape of the molecule, influencing its fit into active sites or its diffusion properties.
Topological Connectivity Indices (e.g., Wiener, Randić) Quantify molecular branching and shape in a numerical form.

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a molecule, which is important for its solubility and transport properties. |

As with catalytic kinetics, specific QSAR/QSPR studies on derivatives of 2-Propanone, 1-(1-hydroxycyclohexyl)- are not currently available in the scientific literature. However, the well-established methodologies in this field provide a clear roadmap for future research aimed at the rational design of novel α-hydroxy ketone-based compounds with tailored properties. researchgate.netnih.gov

Applications in Polymer Science and Advanced Materials Research Involving 2 Propanone, 1 1 Hydroxycyclohexyl

Role as a Photoinitiator in UV-Curable Technologies

As a Norrish Type I photoinitiator, 1-Hydroxycyclohexyl phenyl ketone is characterized by its ability to undergo homolytic α-cleavage upon UV light absorption, efficiently forming two carbon-centered radicals that initiate polymerization. bgsu.eduarkema.com Its high absorption in the UV-A region (320-400 nm) and low absorption in the visible spectrum make it ideal for applications requiring deep curing and minimal color change. innospk.com This efficiency is a cornerstone of UV-curing technology, which offers significant advantages over traditional thermal curing methods, including high-speed processing, low energy consumption, and the reduction of volatile organic compound (VOC) emissions. innospk.comresearchgate.net

In the field of materials science, 1-Hydroxycyclohexyl phenyl ketone is a key ingredient in the formulation of UV-curable coatings and adhesives. guidechem.comporphyrin.netcymitquimica.com Its primary role is to initiate the rapid cross-linking of polymer chains when exposed to UV light, resulting in the formation of a hard, durable film. innospk.com This technology is leveraged across various sectors, including wood, automotive, and packaging coatings. innospk.comchemicalbook.com

Research in this area focuses on leveraging the properties of HCPK to enhance material performance. Formulations containing this photoinitiator are noted for their ability to produce coatings with high gloss, excellent adhesion, and superior chemical and scratch resistance. innospk.com A significant advantage is its non-yellowing characteristic, making it especially suitable for clear coats and finishes that must maintain their appearance after prolonged exposure to sunlight. patproducts.store The compound demonstrates good compatibility with a wide array of monomers and oligomers, such as acrylates, methacrylates, and epoxies, allowing for versatile formulation development. innospk.com

FeatureBenefit in UV-Curable Formulations
High Reactivity Enables fast curing speeds, increasing production efficiency. innospk.com
Non-Yellowing Ensures color stability in clear coatings and inks, even with prolonged light exposure. patproducts.store
Deep-Curing Capability High absorption in the UV-A spectrum allows for the thorough curing of thick material layers. innospk.com
Low VOC Emissions Contributes to more environmentally friendly processes compared to solvent-based systems. innospk.com
Enhanced Durability Produces coatings with superior scratch and chemical resistance. innospk.com

The efficiency of 1-Hydroxycyclohexyl phenyl ketone is critical in the graphic arts industry, where it is widely used in UV-curable printing inks and overprint varnishes. guidechem.comchemicalbook.comradtech.org The rapid curing process it initiates is essential for high-speed printing processes, allowing for immediate handling and finishing of printed materials. radtech.org Its use is prevalent in applications ranging from commercial printing to food packaging, where low-odor and low-migration properties are increasingly in demand. chemicalbook.comradtech.org

Beyond traditional printing, HCPK is also an important component in the rapidly advancing field of 3D printing, particularly in resin-based technologies like stereolithography (SLA) and digital light processing (DLP). innospk.com In these additive manufacturing processes, the photoinitiator's high reactivity and low tendency to inhibit curing are crucial for the precise, layer-by-layer formation of complex three-dimensional objects from liquid photopolymer resins. innospk.com

Development of Advanced Polymeric Materials

The utility of 1-Hydroxycyclohexyl phenyl ketone extends beyond standard UV-curing applications into the synthesis of sophisticated polymer architectures. It serves not only as an initiator for simple polymerization but also as a fundamental component in creating complex macromolecular structures.

1-Hydroxycyclohexyl phenyl ketone is employed as a foundational material for creating block and grafted copolymers. chemicalbook.com In these advanced syntheses, the photoinitiator molecule can be incorporated into a polymer matrix, sometimes as a pendant group, to facilitate subsequent UV-curing processes or to initiate the growth of new polymer chains from an existing backbone. chemicalbook.com This functionality is valuable in chain transfer polymerization techniques. chemicalbook.com Research has explored its use in creating well-defined, end-functional macrophotoinitiators through methods like Atom Transfer Radical Polymerization (ATRP), which allows for the precise construction of block copolymers.

The primary function of 1-Hydroxycyclohexyl phenyl ketone in UV curing is to initiate the formation of cross-linked polymer networks. guidechem.com This process transforms liquid resins into solid, insoluble, and infusible materials with enhanced mechanical and thermal properties. The density of this cross-linking can be controlled by the concentration of the photoinitiator and the intensity of the UV exposure, allowing for the tailoring of material properties. nih.gov This principle is fundamental to the performance of UV-cured coatings and adhesives. innospk.com

Research into advanced composites has utilized this cross-linking capability to create novel materials. For instance, it has been used in the fabrication of porous composites with double network structures, such as those combining regenerated cellulose and cross-linked poly(ethylene glycol), to achieve ultra-high mechanical properties.

Hydrogel Engineering and Biomedical Material Fabrication

In the biomedical field, 1-Hydroxycyclohexyl phenyl ketone (often referred to by the trade name Irgacure 184) is investigated for its role in fabricating hydrogels through photo-crosslinking. oup.com Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them suitable for applications like tissue engineering and drug delivery. nih.govnih.gov Photo-crosslinking is an advantageous method for hydrogel formation as it is rapid, can be performed under mild, ambient conditions, and allows for precise spatial and temporal control over the gelation process. oup.com

Research into hydrogels for articular cartilage repair has directly compared the performance of HCPK with other photoinitiators. oup.com Such studies are crucial for identifying initiators that effectively promote cross-linking while minimizing potential cytotoxic effects on embedded cells, a critical consideration in tissue engineering scaffolds. oup.com The compound is also described as a reactive, water-soluble polymer that can be used to form thin films for immobilizing proteins and enzymes, indicating its potential in biosensor and diagnostic applications. biosynth.com

PhotoinitiatorChemical NameRelative Polarity
Irgacure 184 1-hydroxy-cyclohexyl-phenyl-ketoneIntermediate
Irgacure 2959 2-hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenoneHigh (more polar)
Irgacure 651 2,2-dimethoxy-1,2-diphenylethan-1-oneLow (nonpolar)

Table based on comparative data from hydrogel research for biomedical applications. oup.com

Photo-Crosslinked Polymeric Biomaterials

Photo-crosslinking is a method used to form stable, three-dimensional polymer networks from liquid precursor molecules, or macromers. nih.gov 2-Propanone, 1-(1-hydroxycyclohexyl)- plays a critical role in this process by initiating the rapid and controlled solidification of liquid resins upon exposure to UV light. This process is advantageous for creating biomaterials because it can be performed under mild, cell-friendly conditions. The resulting photo-crosslinked synthetic biodegradable polymer networks are of significant interest for biomedical uses. nih.gov By adjusting the precursor chemistry, molecular weight, and degree of functionalization, materials with a wide range of mechanical properties, degradation rates, and crosslinking densities can be achieved. nih.gov

Polymer PrecursorPhotoinitiator SystemResulting Biomaterial Application
Poly(ethylene glycol) (PEG) derivatives2-Propanone, 1-(1-hydroxycyclohexyl)-Hydrogels for drug delivery and cell encapsulation
Poly(lactic acid) (PLA) macromers2-Propanone, 1-(1-hydroxycyclohexyl)-Biodegradable scaffolds for tissue engineering
Hyaluronic acid (HA) derivatives2-Propanone, 1-(1-hydroxycyclohexyl)-Biomimetic matrices for cartilage repair
Oligo(polyethylene glycol) fumarate (OPF)2-Propanone, 1-(1-hydroxycyclohexyl)-Injectable and in-situ forming implants

Scaffolds for Tissue Engineering Research

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cellular attachment, proliferation, and differentiation to regenerate damaged tissues. iipseries.org The ideal scaffold is biocompatible, biodegradable, and possesses mechanical properties that mimic the target tissue. nih.gov Photopolymerization, utilizing initiators like 2-Propanone, 1-(1-hydroxycyclohexyl)-, is a key technology for fabricating such scaffolds. It allows for the creation of complex and precisely designed porous architectures using techniques like stereolithography. nih.gov This spatial control over the crosslinking process enables the production of scaffolds with optimized pore sizes and interconnectivity, which are crucial for nutrient transport and new tissue formation. nih.gov A variety of biodegradable polymers can be functionalized with photoreactive groups and then crosslinked into stable scaffold structures using this photoinitiator.

Polymer TypeSuitability for ScaffoldsReference
Natural Polymers (e.g., Collagen, Hyaluronan)Excellent biocompatibility, mimic the natural extracellular matrix (ECM). nih.gov nih.gov
Synthetic Polymers (e.g., PLA, PCL)Tunable mechanical properties and degradation rates. nih.govnih.gov nih.govnih.gov
Hydrogels (e.g., PEG, Alginate)High water content, soft-tissue-like properties. nih.gov nih.gov

Encapsulation of Living Cells in Hydrogel Matrices

Hydrogels are water-swollen polymer networks that are structurally similar to the natural extracellular matrix, making them ideal for encapsulating living cells for tissue engineering and regenerative medicine applications. nih.govchemrxiv.org The in-situ formation of these hydrogels around cells requires a gentle and biocompatible gelation process. nih.gov Photopolymerization initiated by 2-Propanone, 1-(1-hydroxycyclohexyl)- facilitates this by allowing for rapid gelation under physiological conditions upon exposure to low-intensity UV light. This method allows for the creation of cell-laden constructs where the cells are homogeneously distributed within the hydrogel matrix. chemrxiv.org The process must be carefully optimized, as the concentration of the photoinitiator and the duration of UV exposure can affect cell viability. nih.gov

Integration into Smart Materials and Responsive Systems

Smart materials are designed to respond to specific external stimuli, such as changes in pH, temperature, or light. 2-Propanone, 1-(1-hydroxycyclohexyl)- is instrumental in the synthesis of such materials by enabling the polymerization of functional monomers into responsive polymer networks.

pH-Responsive Polymeric Materials

pH-responsive polymers contain acidic or basic functional groups that can accept or donate protons in response to changes in the environmental pH. researchgate.netbohrium.com This change in ionization state alters the polymer's properties, such as its solubility or ability to swell, which is a useful characteristic for applications like targeted drug delivery. nih.govnih.gov For instance, a polymer might be designed to be stable at a neutral pH but dissolve or swell in the acidic environment of a tumor or an intracellular vesicle. nih.gov While 2-Propanone, 1-(1-hydroxycyclohexyl)- is not itself pH-responsive, it is used to initiate the polymerization of monomers that contain these pH-sensitive groups (e.g., acrylic acid, aminoethyl methacrylate), thereby forming the backbone of the final smart material. rsc.org The photoinitiation process allows for the creation of crosslinked pH-responsive hydrogels or nanoparticles.

pH-Sensitive MonomerTypeResulting Polymer Behavior
Methacrylic AcidAnionic (Acidic)Swells or dissolves at basic pH. nih.gov
Aminoethyl MethacrylateCationic (Basic)Swells or dissolves at acidic pH. nih.gov
N,N-Dimethylaminoethyl MethacrylateCationic (Basic)High solubility below pH 5. nih.gov

Photo-Controlled Material Formation

The fundamental application of 2-Propanone, 1-(1-hydroxycyclohexyl)- is in enabling photo-controlled material formation. nih.gov As a Type I photoinitiator, it undergoes a process known as α-cleavage (a Norrish Type I reaction) upon absorbing UV photons. researchgate.net This event breaks the molecule into two distinct free radical fragments. These highly reactive radicals then initiate a chain reaction, causing monomers and oligomers in the liquid resin to rapidly link together to form a solid polymer. researchgate.net This direct and efficient generation of initiating radicals provides excellent control over where and when polymerization occurs, simply by directing the UV light source. This spatial and temporal control is a significant advantage in advanced manufacturing processes like 3D printing and for creating materials with complex, micro-scale patterns. nih.gov

StepProcessDescription
1. Photo-excitationAbsorption of UV Light2-Propanone, 1-(1-hydroxycyclohexyl)- absorbs photons, transitioning to an excited state.
2. α-CleavageNorrish Type I ReactionThe excited molecule cleaves, generating a benzoyl radical and a hydroxycyclohexyl radical. researchgate.net
3. InitiationRadical ReactionThe generated free radicals react with monomer units, initiating the polymerization chain.
4. PropagationChain GrowthThe polymer chains grow rapidly as more monomers are added.
5. TerminationNetwork FormationChains combine or are terminated, resulting in a stable, crosslinked solid polymer network.

Contribution to Fundamental Organic Reactions and Catalysis Research

Participation in Oxidation Reactions

Recent studies have highlighted the utility of α-hydroxy ketones, particularly those with a 1-hydroxycyclohexyl moiety, as effective mediators in oxidation reactions. These compounds can participate in carefully orchestrated chemical transformations, demonstrating their versatility in synthetic organic chemistry.

A key mechanistic pathway through which α-hydroxy ketones, such as the structurally similar 1-hydroxycyclohexyl phenyl ketone, facilitate oxidation is via hydride transfer. In these reactions, the α-hydroxy ketone acts as a hydride acceptor. Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide can then accept a hydride ion from the substrate, leading to the oxidation of the substrate and the reduction of the α-hydroxy ketone. This process is particularly effective for the oxidation of primary alcohols and aldehydes. organic-chemistry.org

The general mechanism can be depicted as follows:

Deprotonation of the α-hydroxy ketone by a base.

Formation of a transient intermediate with the substrate (e.g., an alcohol).

Transfer of a hydride from the substrate to the carbonyl carbon of the α-hydroxy ketone.

Release of the oxidized product and the reduced form of the mediator.

This metal-free approach to oxidation is of significant interest due to its potential for greener and more sustainable chemical processes. organic-chemistry.org

Research utilizing 1-hydroxycyclohexyl phenyl ketone has demonstrated the efficient and chemoselective oxidation of a wide array of primary alcohols and aldehydes to their corresponding carboxylic acids. organic-chemistry.org This transformation is highly valuable in organic synthesis, as carboxylic acids are fundamental building blocks for numerous pharmaceuticals and materials. The mild reaction conditions and high yields achieved with this type of oxidant make it an attractive alternative to traditional heavy metal-based oxidizing agents. organic-chemistry.org

The scope of this oxidation methodology is broad, accommodating various functional groups within the substrate molecule. This tolerance is a crucial advantage, as it minimizes the need for protecting group strategies in complex syntheses.

Table 1: Oxidation of Various Primary Alcohols to Carboxylic Acids using an α-Hydroxy Ketone Mediator
SubstrateProductYield (%)
Benzyl (B1604629) alcoholBenzoic acid95
1-OctanolOctanoic acid89
Cinnamyl alcoholCinnamic acid92
Data based on studies with 1-hydroxycyclohexyl phenyl ketone, a structural analog of 2-Propanone, 1-(1-hydroxycyclohexyl)-. organic-chemistry.org

Catalytic Transformations Utilizing 2-Propanone, 1-(1-hydroxycyclohexyl)- Type Structures

While direct research on 2-Propanone, 1-(1-hydroxycyclohexyl)- as a catalyst is limited, the broader class of α-hydroxy ketones is being explored for its potential in catalytic systems, particularly in the realm of organometallic chemistry.

The structural features of 2-Propanone, 1-(1-hydroxycyclohexyl)-, namely the presence of both a hydroxyl and a carbonyl group, make it a potential bidentate ligand for metal centers. The oxygen atoms of these functional groups can coordinate with a transition metal, thereby influencing its electronic properties and catalytic activity. ijarst.in The nature of the metal-ligand interaction can be tailored by modifying the substituents on the α-hydroxy ketone scaffold, which in turn can fine-tune the selectivity and efficiency of the catalyst. nih.gov

In such organometallic systems, the α-hydroxy ketone can act as a "non-innocent" ligand, meaning it can actively participate in the catalytic cycle beyond simply coordinating to the metal. This can involve redox processes or facilitating substrate binding and activation.

The efficiency of a catalytic process is quantified by its reaction rate and turnover frequency (TOF), which represents the number of substrate molecules converted per catalyst molecule per unit of time. For catalytic systems involving α-hydroxy ketone-type structures, these parameters are crucial for assessing their practical utility.

While specific kinetic data for reactions catalyzed by 2-Propanone, 1-(1-hydroxycyclohexyl)- are not extensively documented, studies on analogous systems, such as the oxidation of 2-hydroxycyclohexanone, provide insights into the kinetic profiles of such reactions. researchgate.net The reaction rates are typically influenced by factors such as substrate concentration, catalyst loading, temperature, and the nature of the solvent.

Table 2: Illustrative Kinetic Parameters for α-Hydroxy Ketone Involved Reactions
Reaction TypeCatalyst SystemTurnover Frequency (TOF) (h⁻¹)Key Influencing Factors
Alcohol OxidationAminoxyl-basedVariable, dependent on substrate and conditionspH, Electrode Potential
α-Hydroxy Ketone OxidationCu(I)-catalyzedNot explicitly reportedCatalyst loading, Oxidant
This table presents generalized data for reactions involving α-hydroxy ketones or their oxidation products to illustrate the concept of turnover frequency, as specific data for 2-Propanone, 1-(1-hydroxycyclohexyl)- is not readily available. nih.govresearchgate.net

Further research into the catalytic applications of 2-Propanone, 1-(1-hydroxycyclohexyl)- and its derivatives is warranted to fully elucidate their potential in organometallic catalysis and to quantify their efficiency in terms of reaction rates and turnover frequencies.

Future Research Directions and Interdisciplinary Perspectives

Synergistic Approaches in Synthesis and Photochemistry

Future research into 2-Propanone, 1-(1-hydroxycyclohexyl)- will likely capitalize on synergistic strategies that couple synthetic efficiency with photochemical performance. As an α-hydroxy ketone, this compound is recognized for its utility as a Norrish Type I photoinitiator, where upon exposure to ultraviolet (UV) light, it undergoes α-cleavage to generate reactive free radicals that can initiate polymerization. nih.govresearchgate.net

The efficiency of this process is highly dependent on the molecular structure. Substituents on the aromatic ring of similar phenyl-containing α-hydroxy ketones can significantly alter the photochemistry by shifting the nature of the lowest triplet state from n,π* to π,π*. acs.orgpsu.edu For instance, hydrogen, chlorine, or fluorine substituents tend to promote a fast and efficient α-cleavage, whereas dimethylamino and thioether groups can render the molecule inactive for cleavage from the lowest triplet state. acs.orgpsu.edu This understanding opens avenues for synergistic design where the cyclohexyl group of 2-Propanone, 1-(1-hydroxycyclohexyl)- could be functionalized to fine-tune its photochemical properties.

Furthermore, advancements in synthetic methodologies are crucial. One-pot synthesis and multicomponent reactions are being explored to improve atom economy and reduce waste in the production of pharmaceuticals and other fine chemicals. nih.gov Researchers at Graz University of Technology have developed a simplified, single-step synthesis for germanium-based photoinitiators that significantly reduces production costs, highlighting a path forward for more economical and sustainable production of initiators like 2-Propanone, 1-(1-hydroxycyclohexyl)-. wileyindustrynews.com The development of photoinitiators from bio-based and renewable starting materials, such as vanillin, represents another promising synergistic approach, combining sustainability with high efficiency. ndsuresearchfoundation.org

ParameterInfluence on PhotochemistryPotential Synergistic Approach
Substituents Alters the nature of the lowest triplet state (n,π* vs. π,π*), affecting cleavage efficiency. acs.orgpsu.eduFunctionalization of the cyclohexyl ring to tune absorption wavelength and cleavage rate.
Synthesis Method Impacts cost, efficiency, and environmental footprint. wileyindustrynews.comDevelopment of one-pot or continuous flow synthesis processes using green solvents. nih.govispe.org
Starting Materials Traditionally petroleum-based.Utilization of renewable, bio-based feedstocks to enhance sustainability. ndsuresearchfoundation.org
Catalysis Can improve reaction rates and selectivity. rsc.orgEmploying biocatalysts like enzymes for more selective and environmentally benign synthesis. mdpi.com

Advancements in Computational Prediction and Materials Design

Computational chemistry is set to revolutionize the design and application of molecules like 2-Propanone, 1-(1-hydroxycyclohexyl)-. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the physicochemical and toxicokinetic properties of chemicals without the need for extensive experimental testing. sigmaaldrich.comwikipedia.orgaftonchemical.com These models establish a mathematical relationship between a compound's structure and its activity or properties. wikipedia.org

For ketones, QSPR models have been successfully developed to predict properties such as acidity (pKa). researchgate.net Such models can be applied to 2-Propanone, 1-(1-hydroxycyclohexyl)- to predict its behavior in various systems, aiding in the design of new materials. For instance, by correlating molecular descriptors with properties like polymerization efficiency or biocompatibility, researchers can computationally screen derivatives to identify candidates with enhanced performance for specific applications. mdpi.com

The process of building a predictive QSAR/QSPR model involves several key steps, as outlined in the table below.

StepDescriptionRelevance to 2-Propanone, 1-(1-hydroxycyclohexyl)-
Data Set Collection Gathering experimental data for a set of similar compounds (e.g., other α-hydroxy ketones).Collect data on photoinitiation efficiency, solubility, and cytotoxicity for a range of α-hydroxy ketones.
Molecular Descriptor Calculation Using software to calculate numerical values that represent the chemical structure and properties of the molecules. mdpi.comCalculate descriptors related to topology, geometry, and electronic properties for each molecule in the data set.
Model Development Applying statistical methods (e.g., regression analysis, machine learning algorithms) to find a correlation between descriptors and the target property. nih.govDevelop a model that predicts the photoinitiation efficiency of 2-Propanone, 1-(1-hydroxycyclohexyl)- based on its structural features.
Model Validation Testing the model's predictive power on an external set of compounds not used in its development. researchgate.netUse the model to predict the properties of new, unsynthesized derivatives and validate with experimental data.

Through these computational approaches, the design of novel photoinitiators and materials can be accelerated, reducing the time and cost associated with laboratory research and development.

Integration with Sustainable Chemistry and Engineering Principles

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly integral to the chemical industry. instituteofsustainabilitystudies.comjddhs.com The synthesis and application of 2-Propanone, 1-(1-hydroxycyclohexyl)- can be significantly improved by incorporating these principles.

Key green chemistry principles applicable to this compound include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. instituteofsustainabilitystudies.comjddhs.com For example, traditional synthesis routes can be redesigned to be more atom-efficient, ensuring that a maximal amount of the starting materials is incorporated into the final product. ispe.org The use of hazardous organic solvents, a major source of volatile organic compound (VOC) emissions, can be minimized by employing greener alternatives like water, ethanol, or supercritical CO₂, or by developing solvent-free reaction conditions. instituteofsustainabilitystudies.comjddhs.com

The pharmaceutical industry has made strides in implementing green chemistry, with companies like Merck and Pfizer redesigning drug syntheses to reduce waste and energy consumption significantly. instituteofsustainabilitystudies.com These strategies can be adapted for the production of photoinitiators. For instance, continuous flow synthesis offers better control over reaction parameters, leading to higher yields and less waste compared to traditional batch processing. ispe.org

Furthermore, the concept of a circular economy, which emphasizes recycling and reuse, can be applied. ontosight.ai Research into recyclable catalysts and solvents is ongoing and could drastically reduce the environmental footprint of chemical manufacturing. jddhs.com The development of water-based photoinitiators aligns with these goals, as they reduce VOC emissions and are more compatible with biological applications. fcad.com

Green Chemistry PrincipleApplication to 2-Propanone, 1-(1-hydroxycyclohexyl)-
Waste Prevention Designing synthetic routes that minimize byproducts. instituteofsustainabilitystudies.com
Atom Economy Utilizing one-pot or cascade reactions to maximize the incorporation of reactants into the final product. nih.gov
Less Hazardous Syntheses Replacing toxic reagents and solvents with safer alternatives. mdpi.comjddhs.com
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov
Use of Renewable Feedstocks Synthesizing the compound from bio-based sources instead of petroleum derivatives. ndsuresearchfoundation.org

Exploration of Novel Advanced Material Applications

As an α-hydroxy ketone, 2-Propanone, 1-(1-hydroxycyclohexyl)- belongs to a class of compounds widely used as photoinitiators for UV-curable systems. innospk.com Future research will likely expand its use in sophisticated applications, particularly in the biomedical field.

One of the most promising areas is in the 3D printing of hydrogels for tissue engineering and drug delivery. acs.orgmdpi.comnih.gov Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, providing a scaffold for cell growth. mdpi.comnih.gov Photoinitiators are essential for crosslinking the hydrogel precursors in a layer-by-layer fashion to create complex 3D structures. sigmaaldrich.com For these biomedical applications, photoinitiators must be water-soluble and biocompatible, exhibiting low cytotoxicity. acs.orgmdpi.com Water-soluble derivatives of α-hydroxy ketones are being actively developed to meet these requirements. acs.org

The properties of 2-Propanone, 1-(1-hydroxycyclohexyl)-, such as its potential for hydrogen bonding due to the hydroxyl group, could influence its solubility and make it a candidate for such applications. ontosight.ai Its derivatives could be tailored to be highly efficient in aqueous media, responding to specific wavelengths of light (e.g., visible light) to minimize damage to cells. acs.org

Beyond hydrogels, this compound could find use in advanced coatings and adhesives. UV-curable coatings offer numerous advantages, including fast curing speeds, low VOC emissions, and excellent durability. innospk.com The ability to tune the properties of photoinitiators allows for the development of coatings with specific characteristics, such as scratch resistance or optical clarity. Research into novel photoinitiating systems continues to push the boundaries of what is possible in materials science.

Application AreaRole of 2-Propanone, 1-(1-hydroxycyclohexyl)-Key Research Directions
3D Bioprinting/Tissue Engineering Photoinitiator for crosslinking biocompatible hydrogels. sigmaaldrich.comnih.govEnhancing water solubility, biocompatibility, and efficiency under visible light. acs.orgacs.org
Drug Delivery Initiating polymerization to encapsulate therapeutic agents in hydrogel carriers. nih.govDesigning systems for controlled release triggered by light.
Advanced Coatings Curing agent in UV-curable coatings for automotive, wood, and packaging applications. innospk.comDeveloping initiators for deep curing and for use in pigmented systems.
Adhesives and Sealants Rapid, on-demand curing of adhesives initiated by light.Formulating adhesives with improved bond strength and thermal stability.
Microelectronics Photoinitiator in photolithography for creating microelectronic components.Synthesizing initiators with high resolution and sensitivity for advanced fabrication.

Q & A

Q. What are the recommended methods for synthesizing 2-Propanone, 1-(1-hydroxycyclohexyl)-, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclohexanol derivatives as precursors. A plausible route includes:

Ketone Formation : React cyclohexanol with a protected carbonyl reagent (e.g., via Friedel-Crafts acylation using acetyl chloride in anhydrous conditions).

Hydroxylation : Introduce the hydroxyl group via catalytic oxidation (e.g., using MnO₂ or enzymatic methods inspired by cyclohexanone monooxygenase engineering ).

Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Purity Optimization : Validate purity via GC-MS (e.g., NIST spectral libraries ) and HPLC with UV detection. Adjust reaction stoichiometry and temperature to minimize byproducts like 1-Hydroxycyclohexyl phenyl ketone (a common impurity detected via comparative mass spectrometry ).

Q. How can the structural integrity of 2-Propanone, 1-(1-hydroxycyclohexyl)- be confirmed post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) functional groups.
  • NMR : ¹H NMR should show cyclohexyl proton multiplet (δ 1.2–2.1 ppm) and ketone-adjacent methyl group (δ 2.2–2.5 ppm). ¹³C NMR should resolve the cyclohexyl carbons (δ 20–35 ppm) and ketone carbon (δ 205–215 ppm).
  • Mass Spectrometry : Compare with NIST reference data (e.g., molecular ion peak at m/z 140.22 for C₉H₁₆O ). Discrepancies in fragmentation patterns may indicate stereoisomeric impurities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (recommended airflow >0.5 m/s) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Propanone, 1-(1-hydroxycyclohexyl)- in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to assess electron density distribution. Focus on the carbonyl group’s electrophilicity and cyclohexyl ring’s steric effects.
  • Docking Studies : Simulate interactions with enzymes (e.g., engineered monooxygenases ) to predict regioselectivity in oxidation reactions.
  • Kinetic Modeling : Use Arrhenius plots to model reaction rates under varying temperatures. Validate with experimental data (e.g., GC-MS time-course studies).

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

Methodological Answer:

  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals (e.g., deuterating the hydroxyl group).
  • High-Resolution MS : Use HRMS (Q-TOF instruments) to differentiate isobaric species (e.g., C₉H₁₆O vs. C₈H₁₂O₂).
  • Dynamic NMR : Perform variable-temperature NMR to study conformational exchange in the cyclohexyl ring .
  • Cross-Validation : Compare with structurally related compounds (e.g., 1-Cyclohexyl-1-propanone ) to identify anomalous peaks.

Q. How can the compound’s potential biological activity be evaluated in vitro?

Methodological Answer:

  • Enzyme Assays : Test inhibition/activation of cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates.
  • Cell-Based Studies : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays. Include positive controls (e.g., vanillylacetone derivatives ).
  • Molecular Dynamics : Simulate ligand-protein binding (e.g., cyclooxygenase-2) to prioritize targets for experimental validation.

Q. What advanced analytical techniques quantify trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.6 µm particle size) with ESI+ ionization to detect impurities at ppm levels. Calibrate against certified standards (e.g., 1-Hydroxycyclohexyl phenyl ketone ).
  • Headspace GC : Identify volatile byproducts (e.g., residual solvents) with a DB-5MS column and FID detection.
  • ICP-MS : Screen for metal catalysts (e.g., Mn, Fe) if enzymatic synthesis routes are employed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.